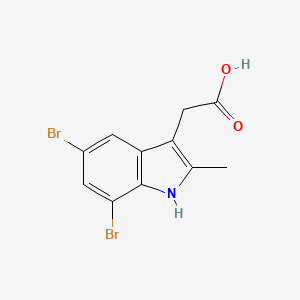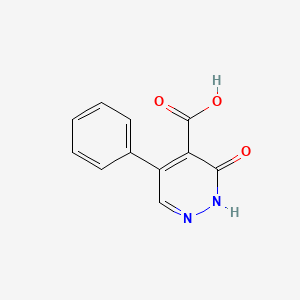
(5,7-Dibromo-2-methyl-1h-indol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid typically involves the bromination of 2-methylindole followed by acylation. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The acylation step involves the reaction of the brominated indole with chloroacetic acid under basic conditions .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale bromination and acylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction of the bromine atoms can yield 2-methylindole derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions
Major Products
Oxidation: Indole-3-carboxylic acids.
Reduction: 2-methylindole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
5-bromo-2-methylindole: A simpler brominated indole derivative.
2-methylindole: The parent compound without bromine substitution
Uniqueness
2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid is unique due to its dual bromine substitution, which enhances its reactivity and potential biological activity compared to other indole derivatives. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
5446-23-1 |
|---|---|
Fórmula molecular |
C11H9Br2NO2 |
Peso molecular |
347.00 g/mol |
Nombre IUPAC |
2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H9Br2NO2/c1-5-7(4-10(15)16)8-2-6(12)3-9(13)11(8)14-5/h2-3,14H,4H2,1H3,(H,15,16) |
Clave InChI |
ORINIMXYZDSDLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)C(=CC(=C2)Br)Br)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13109569.png)


![7-Benzyl-4-(pyridin-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13109591.png)



![tert-butyl (4aR,8aR)-4-benzyl-3-oxo-5,7,8,8a-tetrahydro-4aH-pyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B13109603.png)




